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Compound of Interest

Compound Name: 4,6-Dimethylindan

Cat. No.: B155056 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

aromatic compound 4,6-Dimethylindan. The following sections detail its mass spectrometry,

nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic properties. This document

also outlines the experimental protocols for obtaining such data, aimed at professionals in

research and drug development.

Mass Spectrometry
Mass spectrometry of 4,6-Dimethylindan provides crucial information about its molecular

weight and fragmentation pattern, aiding in its identification and structural elucidation.

Data Summary

The electron ionization mass spectrum of 4,6-Dimethylindan is characterized by a molecular

ion peak and several fragment ions. The key data is summarized in the table below.
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)
Putative Fragment
Assignment

146 45 [M]⁺ (Molecular Ion)

131 100 [M-CH₃]⁺

115 20 [M-C₂H₅]⁺

105 15 [C₈H₉]⁺

91 10 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocol

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically

employed.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Introduction: A dilute solution of 4,6-Dimethylindan in a volatile organic solvent

(e.g., dichloromethane or methanol) is injected into the GC. The compound is separated from

the solvent and any impurities on a capillary column (e.g., a nonpolar column like DB-5ms)

before entering the mass spectrometer.

Mass Analysis: The mass analyzer, such as a quadrupole or ion trap, separates the ions

based on their mass-to-charge ratio.

Data Acquisition: The detector records the abundance of each ion, generating a mass

spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the detailed molecular structure of

4,6-Dimethylindan by providing information about the chemical environment of the hydrogen

(¹H) and carbon (¹³C) atoms.

Disclaimer: Experimentally obtained NMR spectra for 4,6-Dimethylindan are not readily

available in public databases. The following data is predicted based on established principles of
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NMR spectroscopy and analysis of structurally similar compounds.

Predicted ¹H NMR Data

Chemical Shift (δ) /
ppm

Multiplicity Number of Protons Assignment

~ 6.8 - 7.0 s 2H Aromatic C-H

~ 2.8 - 2.9 t 4H Benzylic CH₂

~ 2.2 - 2.3 s 6H Methyl C-H

~ 2.0 - 2.1 p 2H Aliphatic CH₂

Predicted ¹³C NMR Data

Chemical Shift (δ) / ppm Carbon Type

~ 140 - 145 Aromatic C (quaternary)

~ 135 - 140 Aromatic C (quaternary)

~ 125 - 130 Aromatic C-H

~ 30 - 35 Benzylic CH₂

~ 20 - 25 Aliphatic CH₂

~ 15 - 20 Methyl CH₃

Experimental Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

Sample Preparation: Approximately 5-10 mg of 4,6-Dimethylindan is dissolved in about 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters to set include the spectral width, number of scans, and relaxation delay.
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¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a

spectrum with single lines for each carbon atom. A larger number of scans is generally

required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,

and baseline corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of

chemical bonds.

Disclaimer: An experimentally obtained IR spectrum for 4,6-Dimethylindan is not readily

available in public databases. The following data is predicted based on the characteristic

absorption bands of the functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

~ 3100 - 3000 Medium C-H stretch Aromatic

~ 2960 - 2850 Strong C-H stretch Aliphatic (CH₃, CH₂)

~ 1600 - 1450 Medium-Strong C=C stretch Aromatic Ring

~ 1465 Medium C-H bend Aliphatic (CH₂)

~ 1375 Medium C-H bend Aliphatic (CH₃)

~ 850 - 800 Strong
C-H bend (out-of-

plane)
Substituted Aromatic

Experimental Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation:
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Neat Liquid: If 4,6-Dimethylindan is a liquid, a thin film can be prepared between two salt

plates (e.g., NaCl or KBr).

Solid (KBr Pellet): If it is a solid, a small amount is ground with dry potassium bromide

(KBr) powder and pressed into a thin, transparent pellet.

Solution: The compound can be dissolved in a suitable solvent (e.g., CCl₄) that has

minimal IR absorption in the regions of interest. The solution is then placed in a sample

cell.

Data Acquisition: A background spectrum (of air or the pure solvent) is first recorded and

automatically subtracted from the sample spectrum to eliminate interference from

atmospheric CO₂ and water vapor, or the solvent.

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance

as a function of wavenumber.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 4,6-Dimethylindan.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 4,6-
Dimethylindan.

To cite this document: BenchChem. [Spectroscopic Characterization of 4,6-Dimethylindan: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155056#spectroscopic-data-for-4-6-dimethylindan-
nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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